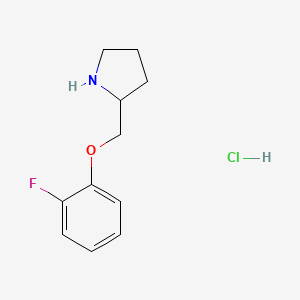
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride , also known by its IUPAC name (S)-2-((4-fluorophenoxy)methyl)pyrrolidine hydrochloride , is a chemical compound with the molecular formula C₁₁H₁₅ClFNO . It has a molecular weight of approximately 231.7 g/mol . This compound is of interest due to its potential applications in various scientific research and industrial fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a fluorophenoxy methyl group attached. The chlorine atom is part of the hydrochloride salt form. The stereochemistry is (S) , indicating the absolute configuration of the chiral center .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like 2-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride, play a crucial role in drug discovery for treating human diseases. The saturated pyrrolidine scaffold is favored due to its ability to explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage, which is essential for the development of bioactive molecules with target selectivity. This review highlights the importance of pyrrolidine derivatives in medicinal chemistry, discussing their synthesis, structure-activity relationship (SAR), and the influence of steric factors on biological activity. It underlines the versatility of the pyrrolidine ring in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Pharmaceutical Applications of N-Methyl-2-Pyrrolidone
Although not directly about 2-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride, research on N-Methyl-2-Pyrrolidone (NMP) is relevant due to the structural similarities within the pyrrolidine class. NMP is a potent solubilizing agent used across various industries, including pharmaceuticals. Its effectiveness, toxicity, and side effects are compared with other common solvents, providing insights into the utility and safety of pyrrolidine derivatives in pharmaceutical applications (Jouyban et al., 2010).
Diketopyrrolopyrroles: Optical Properties and Applications
The study of diketopyrrolopyrroles, compounds closely related to pyrrolidine derivatives, showcases the optical properties and applications of this class of chemicals. Their use spans from high-quality pigments to applications in solar cells and fluorescence imaging. This review covers four decades of progress in the synthesis, reactivity, and exploration of their optical properties, illustrating the wide-ranging applications of pyrrolidine-based compounds in both scientific research and practical applications (Grzybowski & Gryko, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEIOJQIOGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



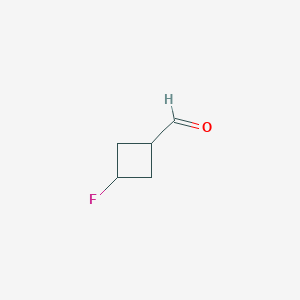
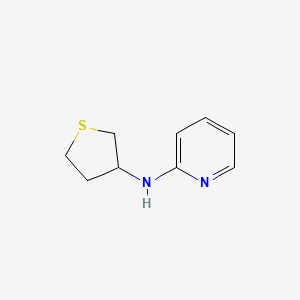
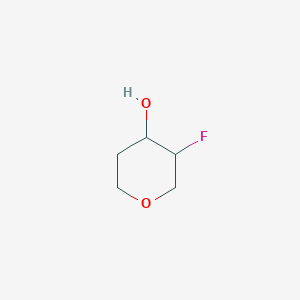
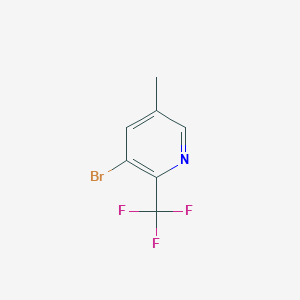
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)
![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)
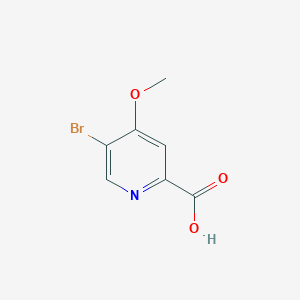

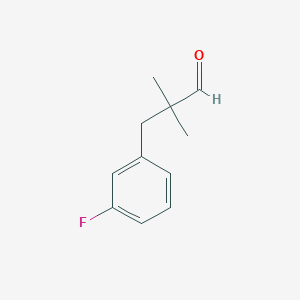

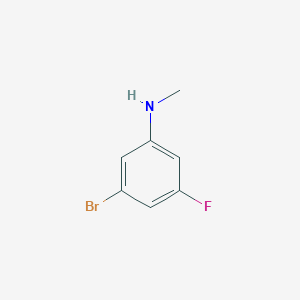
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
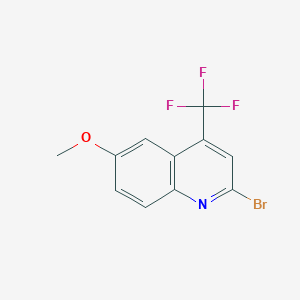
![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)